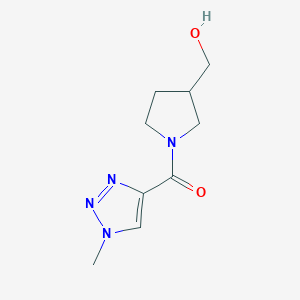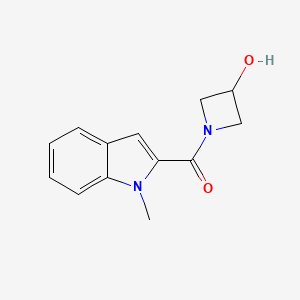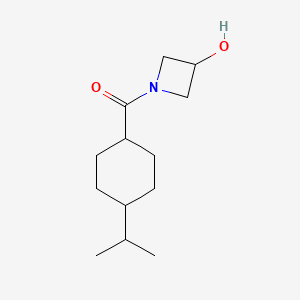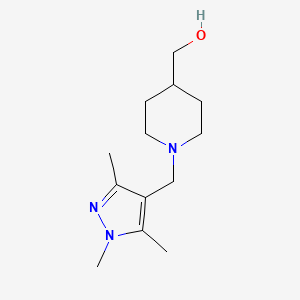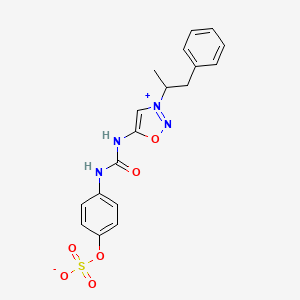![molecular formula C8H6BrN3O B1474182 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde CAS No. 1419101-10-2](/img/no-structure.png)
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is a compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyrimidines, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, 25 novel pyrrolopyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring and a pyrimidine ring . This structure is an attractive scaffold for drug discovery research .Scientific Research Applications
Chemical Synthesis and Reactions
- The interaction of related pyrimidine derivatives with glycine esters has been studied, showing the potential to obtain novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These findings suggest the versatility of pyrimidine compounds in synthesizing biologically active molecules, including potential applications of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in similar reactions (Zinchenko et al., 2018).
Antiproliferative and Antiviral Evaluation
- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and antiviral activities, highlighting the potential pharmaceutical applications of these compounds. This research underscores the potential therapeutic value of this compound in developing novel antiviral or anticancer agents (Swayze et al., 1992).
Novel Heterocyclic Compounds Synthesis
- Studies on the synthesis of new heterocyclic compounds via one-pot reactions involving pyrimidine derivatives illustrate the compound's utility in creating diverse molecular architectures. These compounds have potential applications in materials science, drug discovery, and the study of biological processes (Jalilzadeh & Pesyan, 2011).
Biological Activity
- The synthesis of pyrrolo[2,3-d]pyrimidine nucleoside analogs related to known nucleoside antibiotics demonstrates the role of pyrimidine derivatives in mimicking biological molecules. This research could pave the way for the development of new therapeutic agents, including potential uses of this compound in creating nucleoside analogs with biological activity (Gupta et al., 1989).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit p21-activated kinase 4 (pak4) , which plays a crucial role in various cancers .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structure, have been found to inhibit pak4 . They interact with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of pak4 by similar compounds can affect various signaling pathways, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cancer cell lines .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde involves the reaction of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde with bromine in the presence of a suitable solvent.", "Starting Materials": [ "5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde." ] } | |
CAS RN |
1419101-10-2 |
Molecular Formula |
C8H6BrN3O |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
7-bromo-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6BrN3O/c1-12-5-2-10-4-11-8(5)7(9)6(12)3-13/h2-4H,1H3 |
InChI Key |
VRAZKCGRHHQFBK-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
Canonical SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

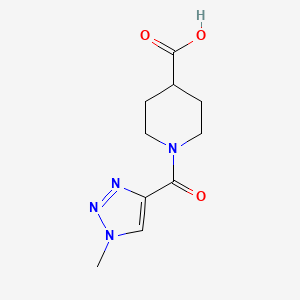
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
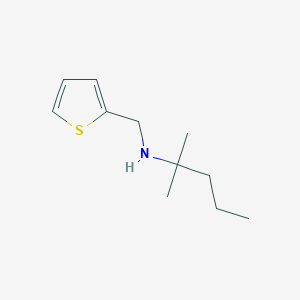
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)
